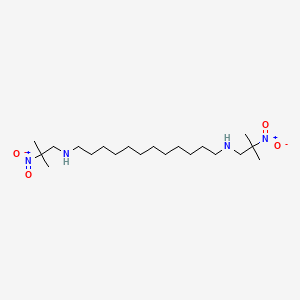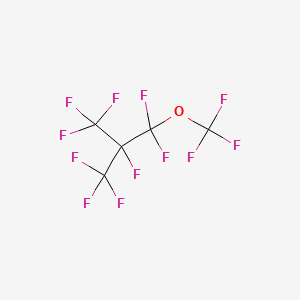
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is a fluorinated organic compound. Fluorinated compounds are known for their stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which require specialized equipment to handle the highly reactive and corrosive nature of fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms are replaced by other atoms or groups.
Addition Reactions: Where new atoms or groups are added to the molecule.
Elimination Reactions: Where atoms or groups are removed from the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving fluorinated compounds include:
Nucleophiles: Such as amines or alcohols.
Electrophiles: Such as halogens or acids.
Catalysts: Such as transition metals or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new fluorinated compounds, while elimination reactions may produce alkenes or alkynes.
Applications De Recherche Scientifique
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology
In biology, these compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry
In industry, these compounds are used in the production of polymers, surfactants, and refrigerants.
Mécanisme D'action
The mechanism of action of fluorinated compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated hydrocarbons, such as:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3-Hexafluoropropane
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
Propriétés
Numéro CAS |
110719-85-2 |
|---|---|
Formule moléculaire |
C5F12O |
Poids moléculaire |
304.03 g/mol |
Nom IUPAC |
2-[difluoro(trifluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5F12O/c6-1(2(7,8)9,3(10,11)12)4(13,14)18-5(15,16)17 |
Clé InChI |
GHVGCPIYFUJONZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


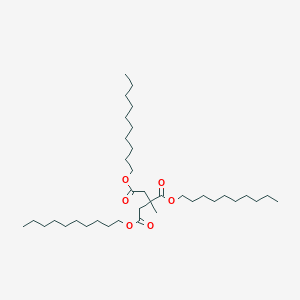
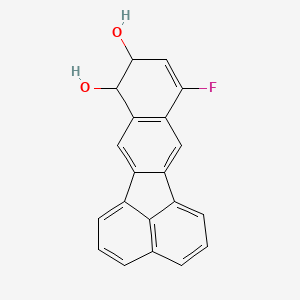

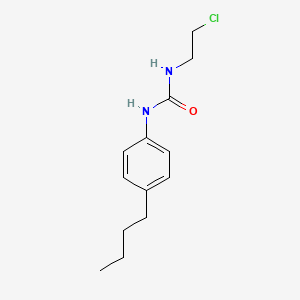
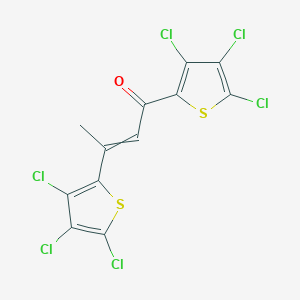
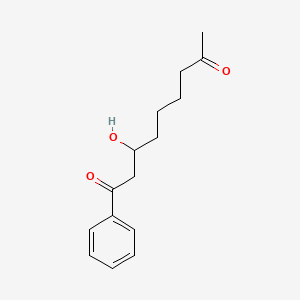
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)


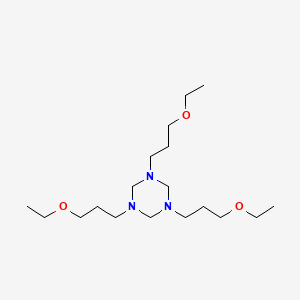
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
